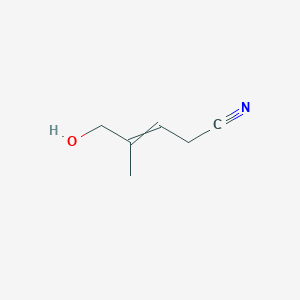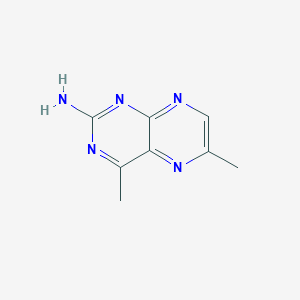
4,6-Dimethylpteridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethylpteridin-2-amine is a heterocyclic compound that belongs to the pteridine family It is characterized by the presence of two methyl groups at the 4 and 6 positions and an amino group at the 2 position of the pteridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylpteridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4,6-triaminopyrimidine with acetone under acidic conditions to form the desired pteridine ring system. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylpteridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert it into dihydropteridine derivatives.
Substitution: The amino group at the 2 position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Pteridine-2,4,6-trione derivatives.
Reduction: Dihydropteridine derivatives.
Substitution: N-substituted pteridine derivatives.
Scientific Research Applications
4,6-Dimethylpteridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethylpteridin-2-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of folate metabolism, which is crucial for DNA synthesis and cell division.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar in structure but lacks the pteridine ring system.
2-Amino-4,6-dimethoxypyrimidine: Contains methoxy groups instead of methyl groups.
2-Amino-4,6-dimethylpyridine: Similar structure but with a pyridine ring instead of a pteridine ring.
Uniqueness
4,6-Dimethylpteridin-2-amine is unique due to its specific pteridine ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
90223-56-6 |
|---|---|
Molecular Formula |
C8H9N5 |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4,6-dimethylpteridin-2-amine |
InChI |
InChI=1S/C8H9N5/c1-4-3-10-7-6(11-4)5(2)12-8(9)13-7/h3H,1-2H3,(H2,9,10,12,13) |
InChI Key |
QOOYINFPEBENIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=NC(=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


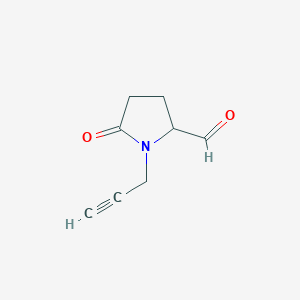

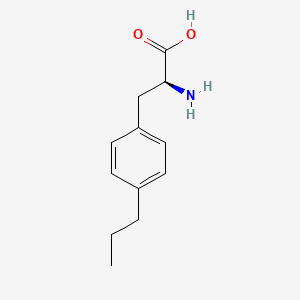
![3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)
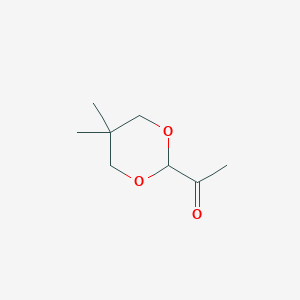
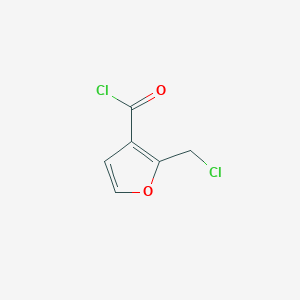
![Benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13944609.png)
![tert-butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate](/img/structure/B13944614.png)
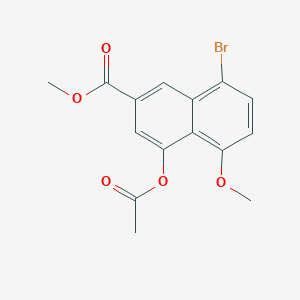

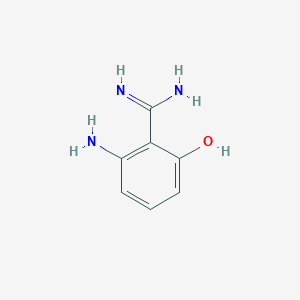
![4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13944646.png)

